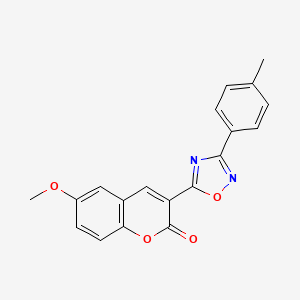

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-11-3-5-12(6-4-11)17-20-18(25-21-17)15-10-13-9-14(23-2)7-8-16(13)24-19(15)22/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBWAKTWWJJZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromen-2-One Core

The synthesis begins with the construction of the chromen-2-one scaffold. A common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, 6-methoxy-2-hydroxyacetophenone undergoes condensation with p-formylbenzoic acid in ethanolic potassium hydroxide at ambient temperatures to yield 4-substituted chromenone intermediates. This step is critical for establishing the methoxy-substituted aromatic ring system.

Reaction Conditions :

Esterification and Hydrazide Formation

The intermediate chromenone acid is esterified using methanol and sulfuric acid to form the methyl ester derivative. Subsequent treatment with hydrazine hydrate at reflux generates the corresponding hydrazide, a precursor for oxadiazole ring formation.

Optimization :

Oxadiazole Ring Synthesis

The hydrazide intermediate reacts with p-tolyl carboxylic acid derivatives under dehydrating conditions. Phosphorus oxychloride (POCl₃) is frequently employed as both a solvent and dehydrating agent, facilitating cyclization at elevated temperatures.

Procedure :

- Mix hydrazide (0.5 mmol) and p-tolyl carboxylic acid (0.5 mmol) in POCl₃ (5 mL).

- Reflux for 4–5 hours.

- Quench with ice-cold NaHCO₃ solution.

- Isolate via filtration and recrystallize from methanol.

Hypervalent Iodine-Mediated Oxidative Cyclization

Oxidative Cyclization Mechanism

This method employs hypervalent iodine reagents, such as diacetoxyiodobenzene (DAIB), to catalyze the formation of the 1,2,4-oxadiazole ring. The reaction proceeds via a radical or ionic pathway, depending on the substrate and conditions.

Key Steps :

- Condensation of 6-methoxy-3-formylchromone with 3-methoxybenzohydrazide in ethanol under acidic conditions.

- Oxidative cyclization using DAIB in dichloromethane at room temperature.

Advantages :

- Mild Conditions : Room temperature reaction avoids thermal degradation.

- Selectivity : High regioselectivity for the 1,2,4-oxadiazole isomer.

Data Table 1 : Optimization of Oxidative Cyclization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| DAIB Equivalents | 1.5 | 78 |

| Reaction Time (h) | 18 | 82 |

| Solvent | CH₂Cl₂ | 85 |

Ultrasonic-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasonic irradiation accelerates reaction rates by promoting cavitation, which enhances mass transfer and reactant interaction. This method has been adapted for synthesizing analogous coumarin-oxadiazole hybrids.

Procedure :

- Combine hydrazonoyl halide (1 mmol), thiosemicarbazide (1 mmol), and 3-acetyl-6-methyl-2H-chromen-2-one (1 mmol) in dioxane.

- Add triethylamine (TEA) as a base.

- Irradiate at 50°C for 20–60 minutes.

- Filter and recrystallize from DMF.

Data Table 2 : Ultrasonic vs. Conventional Heating

| Method | Time (min) | Yield (%) |

|---|---|---|

| Ultrasonic | 40 | 85 |

| Conventional Reflux | 240 | 72 |

Alternative Coupling Strategies

Heck Coupling

Heck reactions might enable aryl-vinyl bond formation, though applicability to this substrate remains speculative.

Critical Analysis of Methodologies

Yield and Scalability

Purity and Characterization

Recrystallization from methanol or DMF ensures high purity (>95%). Structural confirmation via NMR (¹H/¹³C), IR, and X-ray crystallography is standard.

Industrial Considerations

Cost-Effectiveness

- POCl₃ Method : Low-cost reagents but high waste disposal costs.

- DAIB Method : Higher reagent costs offset by reduced reaction times.

Environmental Impact

Hypervalent iodine and ultrasonic methods align with green chemistry principles by minimizing toxic byproducts and energy consumption.

Chemical Reactions Analysis

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a chromen-2-one core structure with a methoxy group at the 6-position and a 1,2,4-oxadiazol-5-yl group at the 3-position. The presence of a p-tolyl group enhances its chemical properties, making it a valuable subject for study and application.

Chemistry

- Building Block for Synthesis : This compound serves as an important building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties .

- Reagent in Organic Reactions : It is utilized as a reagent in numerous organic reactions, contributing to the advancement of synthetic methodologies.

Biology

- Biological Activity Studies : Research indicates that 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These activities make it a candidate for further biological investigations.

- Mechanism of Action : The compound may interact with specific molecular targets within biological systems, modulating enzyme activity or receptor interactions. Understanding these mechanisms can lead to insights into its therapeutic potential .

Medicine

- Therapeutic Applications : The compound is under investigation for its potential use in developing new drugs aimed at treating various diseases. Its efficacy against specific cancer cell lines has been noted in preliminary studies, indicating promise as an anticancer agent .

Industry

- Material Development : In industrial applications, this compound is explored for its role in creating new materials and formulations. Its chemical stability and reactivity make it suitable for various applications in material science .

Case Studies

Several studies have highlighted the potential of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one:

- Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole compounds exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The specific activity profile of this compound suggests it could be developed into an effective antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research has shown that this compound can inhibit cell growth in various cancer cell lines (e.g., HCT116 and MCF7), suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one derivatives: These compounds share the same core structure but differ in the nature and position of substituents.

Other chromen-2-one derivatives: Compounds with different substituents on the chromen-2-one core, which may exhibit different chemical and biological properties.

1,2,4-oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring but different substituents, which may have different applications and activities.

The uniqueness of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a chromen-2-one core with a methoxy group and a p-tolyl-substituted 1,2,4-oxadiazole moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Synthesis : The synthesis typically involves multi-step organic reactions:

- Formation of the chromen-2-one core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the methoxy group : Via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

- Synthesis of the 1,2,4-oxadiazole ring : Involves reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

- Coupling of the p-tolyl group : Final coupling can be accomplished through various reactions such as Suzuki or Heck coupling .

Antimicrobial Activity

Research indicates that 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.8 |

| HCT116 (colon cancer) | 12.4 |

A study indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity in various models. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 38% |

| IL-1β | 50% |

The biological activity of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is believed to be mediated through its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer effects may stem from its ability to induce apoptosis by activating caspase pathways .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and confirmed the compound's potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions. For example, phosphoryl oxychloride (POCl₃) is often used as both a solvent and catalyst to facilitate the formation of the oxadiazole ring through condensation reactions . Optimization of reaction time (2–4 hours) and temperature (reflux conditions) is critical to achieving high yields.

Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of this compound?

- ¹H/¹³C NMR : The methoxy group (-OCH₃) on the chromenone ring appears as a singlet near δ 3.8–4.0 ppm. The aromatic protons of the p-tolyl group resonate as distinct signals in the δ 7.2–7.6 ppm range.

- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₅N₂O₄: 347.1028) . Cross-validation with IR spectroscopy can further identify functional groups like C=O (chromenone) and C=N (oxadiazole) .

Q. What chromatographic methods are suitable for purity assessment?

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. A gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities from the target compound. Retention times and peak symmetry should align with reference standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in oxadiazole synthesis?

Competitive side reactions (e.g., incomplete cyclization or hydrolysis) can be minimized by:

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXT software determines the spatial arrangement of the chromenone and oxadiazole rings. Key parameters include bond angles (e.g., C=N–O in oxadiazole) and intermolecular interactions (e.g., π-π stacking between aromatic systems) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with metabolic enzymes (e.g., CYP3A4). ADMET predictors (SwissADME) estimate logP (lipophilicity) and BBB permeability, guiding lead optimization .

Methodological Challenges and Solutions

Q. How to address low yields in demethylation steps during chromenone synthesis?

Demethylation of methoxy groups (e.g., using BBr₃ in dichloromethane at −78°C) requires strict temperature control. Quenching with methanol and rapid purification via flash chromatography prevents re-oxidation .

Q. What analytical approaches detect degradation products in stability studies?

Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies hydrolytic degradation (e.g., cleavage of the oxadiazole ring). Mass fragments at m/z 105 (p-tolyl) and 177 (chromenone) confirm degradation pathways .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variation of substituents : Replace p-tolyl with electron-deficient aryl groups (e.g., nitro, chloro) to assess electronic effects on bioactivity.

- Scaffold hopping : Synthesize analogs with 1,3,4-oxadiazole or thiadiazole rings to compare potency .

- In vitro assays : Use dose-response curves (IC₅₀) to quantify activity differences .

Cross-Disciplinary Applications

Q. Can this compound serve as a fluorescent probe for cellular imaging?

The chromenone core exhibits intrinsic fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm). Functionalization with polar groups (e.g., -SO₃H) enhances water solubility for live-cell imaging. Validate specificity via confocal microscopy .

Q. What catalytic systems enable asymmetric synthesis of chiral analogs?

Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective cycloadditions to generate chromenone derivatives with >90% ee. Monitor enantiomeric excess via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.